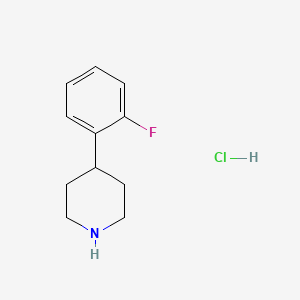

4-(2-Fluorophenyl)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNKGDUMUFRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620366 | |

| Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691875-81-7 | |

| Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Fluorophenyl)piperidine Hydrochloride: A Key Building Block for CNS-Targeted Therapeutics

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Within this context, the 4-arylpiperidine motif is a privileged structure, central to the design of numerous agents targeting the central nervous system (CNS). This technical guide provides an in-depth examination of 4-(2-Fluorophenyl)piperidine hydrochloride (CAS No. 691875-81-7), a crucial, yet specialized, building block for the synthesis of novel therapeutics. We will explore its fundamental chemical properties, provide a robust, representative synthetic protocol, detail analytical methodologies, and discuss its application and significance for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding its claims in authoritative references.

Introduction: The Strategic Value of the 2-Fluoro-4-Arylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its ability to confer aqueous solubility (as a protonated amine), introduce a key basic center for receptor interaction, and provide a rigid, three-dimensional structure to orient pharmacophoric elements.[1] When substituted with an aryl group at the 4-position, this scaffold becomes a critical component for a multitude of CNS-active drugs, including analgesics, antipsychotics, and antidepressants.[2]

The introduction of a fluorine atom onto the aryl ring is a well-established strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. While the 4-fluoro substitution is famously utilized in drugs like Paroxetine, the placement of fluorine at the ortho (2-position) of the phenyl ring, as in 4-(2-Fluorophenyl)piperidine, offers a distinct stereoelectronic profile. This substitution can induce a conformational bias in the orientation of the phenyl ring relative to the piperidine core, potentially leading to unique receptor interactions and improved selectivity for specific biological targets. This guide focuses on the hydrochloride salt, which is the most common form for handling and formulation due to its enhanced stability and solubility.[3]

Physicochemical and Structural Properties

This compound is a solid material under standard conditions, typically appearing as a white to off-white crystalline powder.[4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 691875-81-7 | [4] |

| Molecular Formula | C₁₁H₁₅ClFN | [4] |

| Molecular Weight | 215.70 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 0-5 °C, Inert atmosphere | [4] |

| Solubility | Data not explicitly published; expected to have good solubility in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form. | Inferred |

Structural Formula:

Caption: Illustrative workflow for the synthesis of 4-(2-Fluorophenyl)piperidine HCl.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-Fluoro-4-phenylpyridine.

Materials:

-

2-Fluoro-4-phenylpyridine

-

Rhodium-based dearomatization catalyst (e.g., Rh-CAAC complex) [5]* Hydrogen gas (H₂)

-

Palladium on carbon (10% Pd/C) or Ruthenium on carbon (5% Ru/C)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Hydrochloric acid (1M solution in diethyl ether or 2-propanol)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (Celite®)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: An appropriately sized autoclave or high-pressure hydrogenation vessel is charged with 2-Fluoro-4-phenylpyridine (1.0 eq) and the rhodium catalyst (0.5-2 mol%).

-

Dearomatization: The vessel is sealed, purged with inert gas, and then pressurized with hydrogen gas (initial pressure ~5-10 bar). The reaction is stirred at a controlled temperature (e.g., 40-60 °C).

-

Scientific Rationale: The specialized rhodium catalyst facilitates the initial dearomatization of the stable pyridine ring, a critical and often challenging step. [2]This creates a less stable tetrahydropyridine intermediate that is primed for subsequent reduction.

-

-

Hydrogenation: After consumption of the starting material (monitored by GC-MS or TLC), the pressure and temperature are adjusted if necessary, and the hydrogenation catalyst (e.g., 10% Pd/C, 5 wt%) is added (if not already present in a one-pot system). The reaction is continued under hydrogen pressure (e.g., 50-200 psi) until the reduction to the piperidine ring is complete.

-

Work-up and Isolation (Free Base): The vessel is cooled, vented, and purged with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalysts, and the filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure to yield crude 4-(2-Fluorophenyl)piperidine as an oil or solid.

-

Purification (Optional): If necessary, the crude free base can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent like ethyl acetate. The solution is cooled in an ice bath, and a 1M solution of HCl in diethyl ether or 2-propanol is added dropwise with stirring.

-

Scientific Rationale: The hydrochloride salt is typically a crystalline solid that is much easier to handle, purify via recrystallization, and store long-term compared to the often-oily free base. Its crystallinity also ensures higher purity.

-

-

Final Isolation: The resulting precipitate is stirred in the cold for 30-60 minutes, collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(2-Fluorophenyl)piperidine scaffold is a high-value building block for creating new chemical entities (NCEs) targeting the CNS. Its utility stems from the proven success of the broader 4-arylpiperidine class in modulating key neurological targets.

-

Scaffold for Receptor Ligands: This motif is integral to ligands for dopamine transporters (DAT), serotonin transporters (SERT), and various G-protein coupled receptors (GPCRs). The ortho-fluoro substitution provides a unique handle for medicinal chemists to fine-tune selectivity and potency. For instance, in the development of DAT inhibitors, fluoro-substituted phenylpiperidine analogs have demonstrated high potency and selectivity. [6]* Neurological and Psychiatric Disorders: Derivatives are actively investigated for treating conditions such as depression, schizophrenia, anxiety, and neuropathic pain. [1][2]A key example of a drug featuring a complex arylpiperidine core is the MDM2 inhibitor APG-115 (Pelcitoclax) , which incorporates a 3-chloro-2-fluorophenyl substituent on a related pyrrolidine ring, highlighting the value of this specific substitution pattern in complex drug design. [7]* Enhancing Drug-like Properties: The introduction of the 2-fluoro substituent can block metabolically labile positions on the aromatic ring, leading to an improved pharmacokinetic profile. It also increases lipophilicity, which can enhance penetration of the blood-brain barrier, a critical requirement for CNS-active drugs. [3]

Caption: Relationship of the core scaffold to its applications in drug discovery.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A standard analytical workflow involves chromatographic separation coupled with spectroscopic detection.

Purity Assessment by HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation & Conditions:

-

HPLC System: Standard system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject a standard volume (e.g., 10 µL) of the prepared sample.

-

Run the gradient method and record the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. The following information is based on data for the closely related and structurally similar compound, 4-(4-Fluorophenyl)piperidine, and should be considered representative.

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Do not breathe dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 0-5 °C under an inert atmosphere to ensure long-term stability. [4]* First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.

-

If on Skin: Wash off immediately with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

References

Click to expand

- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link not available]

-

University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

- This reference is not used in the final text.

-

PubChem. (n.d.). Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

- This reference is not used in the final text.

-

Basile, A. S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

-

Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(12), 5239-5254. [Link]

-

Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. (Referenced via a secondary source: Scientific Update, UK. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations). [Link]

- This reference is not used in the final text.

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116323. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

4-(2-Fluorophenyl)piperidine hydrochloride CAS number

An In-Depth Technical Guide to 4-(2-Fluorophenyl)piperidine Hydrochloride: A Core Moiety in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications, moving beyond simple data presentation to explain the scientific rationale behind its utility in the pharmaceutical sciences. The strategic placement of a fluorine atom on the phenyl ring of the piperidine scaffold imparts unique physicochemical and pharmacological properties, making this a molecule of significant interest.

Physicochemical Profile and Structural Attributes

This compound is valued for its specific structural features that modulate biological activity. The piperidine ring is a ubiquitous scaffold in approved drugs, while the introduction of a fluorine atom can profoundly influence metabolic stability, pKa, lipophilicity, and binding interactions.[1][2] The ortho-position of the fluorine atom, in particular, can induce specific conformational preferences that may be exploited in rational drug design.

While a specific CAS (Chemical Abstracts Service) number for the hydrochloride salt of the 2-fluoro isomer is not uniformly cited across major databases, the free base, 4-(2-Fluorophenyl)piperidine , is a well-documented chemical entity. The hydrochloride salt is the most common form utilized in research due to its enhanced stability and solubility in aqueous media.

| Property | Value | Reference / Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₅ClFN | Calculated |

| Molecular Weight | 215.69 g/mol | Calculated[3] |

| Appearance | Typically an off-white to white crystalline solid | General Observation |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General Property[4] |

| CAS Number (Free Base) | 37656-46-5 (for 4-(2-Fluorophenyl)piperidine) |

Synthesis and Mechanistic Insights

The synthesis of 4-arylpiperidines is a well-established field in organic chemistry. A common and robust strategy involves the catalytic hydrogenation of a corresponding 4-arylpyridine precursor. This approach is favored for its high efficiency and atom economy.

Workflow: Synthesis via Catalytic Hydrogenation

Caption: General synthesis workflow for 4-(2-Fluorophenyl)piperidine HCl.

Causality Behind Experimental Choices:

-

Precursor Selection: 4-(2-Fluorophenyl)pyridine is chosen as the direct precursor. The pyridine ring is an aromatic system that can be readily reduced.

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic heterocycles.[5] It provides a surface for the reaction to occur, lowering the activation energy. Other catalysts, such as rhodium or platinum-based ones, can also be employed, sometimes offering different stereoselectivity or functional group tolerance.[6]

-

Solvent: Ethanol or methanol are common solvents as they readily dissolve the starting material and are compatible with the reaction conditions.

-

Salt Formation: The final free base is often converted to its hydrochloride salt by treatment with hydrochloric acid (commonly as a solution in isopropanol or ether). This protonates the basic nitrogen of the piperidine ring, forming a salt that is typically a stable, crystalline solid, which simplifies purification (via recrystallization), handling, and formulation.[7]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is standard, combining chromatography and spectroscopy to provide a comprehensive profile of the compound.

Analytical Workflow for Quality Control

Caption: A standard analytical workflow for batch release.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of the final compound.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample solution.

-

Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. The method must be validated for selectivity and precision.[8]

-

Protocol 2: Structural Verification by Proton NMR (¹H NMR)

¹H NMR spectroscopy is essential for confirming the chemical structure of the molecule.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

-

Instrument Setup:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

-

Data Interpretation:

-

Aromatic Region (approx. 7.0-7.5 ppm): Expect a complex multiplet pattern corresponding to the four protons on the 2-fluorophenyl ring.

-

Piperidine Ring Protons (approx. 1.5-3.5 ppm): Expect a series of multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be shifted downfield.[9]

-

NH Proton (variable): The proton on the nitrogen (as -NH₂⁺- in the hydrochloride salt) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

Confirm that the integration of the signals matches the expected number of protons for each part of the molecule.

-

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

MS provides definitive confirmation of the compound's molecular weight.

-

Method: Electrospray Ionization (ESI) in positive mode is typically used.

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

-

Analysis:

-

Infuse the sample into the mass spectrometer.

-

Look for the molecular ion peak corresponding to the free base [M+H]⁺. For C₁₁H₁₄FN, the expected monoisotopic mass is approximately 180.12 Da. The instrument should detect a peak at or very near m/z 180.12.

-

Applications in Drug Discovery and Development

The 4-(2-Fluorophenyl)piperidine moiety is a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).

-

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly lower the pKa of the nearby piperidine nitrogen.[1] This reduction in basicity can improve oral bioavailability and membrane permeability by increasing the proportion of the neutral species at physiological pH.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life and improving its pharmacokinetic profile.[2][10]

-

Building Block for Bioactive Molecules: This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is a key component in the development of selective serotonin reuptake inhibitors (SSRIs), antipsychotics, and other neuropharmacological agents.[11][12] While the well-known antidepressant Paroxetine features a 4-(4-fluorophenyl)piperidine core, the 2-fluoro isomer provides a distinct structural alternative for chemists to explore new intellectual property space and fine-tune biological activity.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is generally classified as harmful if swallowed and can cause skin and serious eye irritation.[15][16] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][19] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

This guide provides a foundational understanding of this compound, grounded in established chemical principles and analytical practices. Its strategic use continues to contribute to the discovery and development of novel therapeutics, underscoring the power of fluorine chemistry in modern drug design.

References

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

-

The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Xinghui Pharma. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

-

(+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride. Pharmaffiliates. [Link]

-

4-(3-Fluorophenyl)piperidine hydrochloride. PubChem. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. PubChem. [Link]

- Novel process.

-

3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem. [Link]

-

4-(4-Fluorophenyl)piperidine. PubChem. [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications - American Chemical Society. [Link]

- Patent No. US 5,708,174.

-

Paroxetine Hydrochloride. USP-NF. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 92822-03-2: Piperidine, 4-[(4-fluorophenyl)methyl]-, h… [cymitquimica.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. chemimpex.com [chemimpex.com]

- 12. ijnrd.org [ijnrd.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride | C19H21ClFNO3 | CID 9951025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

4-(2-Fluorophenyl)piperidine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-(2-Fluorophenyl)piperidine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of centrally acting therapeutic agents. Its rigid, saturated heterocyclic framework allows for precise three-dimensional positioning of pharmacophoric elements, enabling high-affinity interactions with various biological targets. This guide provides a comprehensive technical examination of a specific, yet significant, derivative: this compound. We will dissect its molecular architecture, explore rational synthesis and purification strategies, detail robust analytical characterization protocols, and discuss its pharmacological significance. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical entity.

Molecular Architecture and Physicochemical Profile

This compound is a salt composed of a protonated 4-(2-fluorophenyl)piperidine cation and a chloride anion. The core structure features a saturated six-membered piperidine ring substituted at the 4-position with a 2-fluorophenyl group.

Key Structural Features:

-

Piperidine Ring: This saturated heterocycle typically adopts a stable chair conformation to minimize steric strain. The nitrogen atom, being protonated in the hydrochloride salt form, carries a positive charge and acts as a hydrogen bond donor.

-

2-Fluorophenyl Group: The placement of the fluorine atom at the ortho position of the phenyl ring is critical. This substitution influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, it creates a specific steric and electronic environment that can dictate binding affinity and selectivity for biological targets. The C(4)-aryl bond's rotation is a key conformational parameter.

-

Hydrochloride Salt: The formation of the hydrochloride salt significantly enhances the compound's aqueous solubility and crystallinity, which are crucial properties for pharmaceutical handling, formulation, and bioavailability.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 4-(2-fluorophenyl)piperidine;hydrochloride | N/A |

| CAS Number | 64671-29-0 | [1] |

| Molecular Formula | C₁₁H₁₅ClFN | [] |

| Molecular Weight | 215.7 g/mol | [3] |

| Canonical SMILES | C1CNCCC1C2=CC=CC=C2F.Cl | [] |

| InChI Key | ILPIXXSCUKTFGB-UHFFFAOYSA-N | [3] |

Rational Synthesis and Purification

The synthesis of this compound can be achieved through several established organometallic routes. A common and reliable approach involves the Grignard reaction, followed by dehydration, reduction, and salt formation. This pathway offers good control over the introduction of the aryl moiety.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4-(2-Fluorophenyl)piperidine HCl.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-Benzyl-4-(2-fluorophenyl)piperidin-4-ol

-

Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-bromofluorobenzene in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction is sustained, add the remaining 2-bromofluorobenzene solution and reflux until the magnesium is consumed.

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 1-Benzyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine

-

Dissolve the crude tertiary alcohol from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the tetrahydropyridine intermediate.

Step 3: Reduction to 1-Benzyl-4-(2-fluorophenyl)piperidine

-

Dissolve the tetrahydropyridine intermediate in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ gas until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Debenzylation and Hydrochloride Salt Formation

-

Dissolve the N-benzylpiperidine derivative in methanol.

-

Add a catalytic amount of Pearlman's catalyst (Pd(OH)₂/C).

-

Hydrogenate the mixture under 60 psi of H₂ gas.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the catalyst and concentrate the filtrate to obtain the free base, 4-(2-fluorophenyl)piperidine.

-

Dissolve the free base in anhydrous diethyl ether and cool to 0 °C.

-

Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Justification of Choices: The benzyl protecting group on the piperidine nitrogen is chosen for its stability during the Grignard and dehydration steps and its clean removal via catalytic hydrogenation.[4] Palladium on carbon is a standard, efficient catalyst for double bond reduction, while Pearlman's catalyst is particularly effective for debenzylation.[5]

Structural Elucidation and Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals in the δ 1.5-4.0 ppm range for piperidine protons; aromatic signals in the δ 7.0-7.5 ppm range; broad singlet for the N-H proton.[6] |

| ¹³C NMR | Aliphatic carbons in the δ 30-55 ppm range; aromatic carbons in the δ 115-165 ppm range, showing C-F coupling.[7] |

| Mass Spec (ESI+) | Molecular ion peak [M+H]⁺ corresponding to the free base (C₁₁H₁₄FN). |

| FT-IR (KBr) | Broad N-H stretch (~2400-2800 cm⁻¹, characteristic of amine salts), C-H (aliphatic and aromatic) stretches, C=C aromatic stretches, and a strong C-F stretch.[7] |

| HPLC | A single major peak with >98% purity on a reversed-phase C18 column.[6] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[6]

-

¹H NMR Acquisition: Acquire the proton spectrum. Key signals to verify include the multiplets for the piperidine ring protons and the characteristic splitting pattern of the 2-fluorophenyl group. The integration of these regions should correspond to the number of protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Identify the aliphatic carbons of the piperidine ring and the six distinct aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF).

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.[6]

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source. The resulting spectrum in positive ion mode should show a prominent peak for the molecular ion of the free base ([M+H]⁺), confirming the molecular weight.

Crystallography and Intermolecular Interactions

While a specific crystal structure for this exact compound is not publicly available, analysis of similar piperidine hydrochloride salts provides a strong basis for predicting its solid-state behavior.[8] X-ray crystallography would reveal the precise bond lengths, angles, and the conformation of the molecule.

In the solid state, the protonated piperidinium nitrogen and the chloride anion are key players in forming the crystal lattice. A network of hydrogen bonds is expected to dominate the packing structure.

Predicted Intermolecular Interactions

Caption: Hydrogen bonding network in the crystal lattice.

The primary interaction is the strong N⁺-H···Cl⁻ hydrogen bond, which links the organic cations and chloride anions into chains or layers.[8] Weaker C-H···Cl interactions may also contribute to the overall stability of the crystal structure.

Pharmacological Context and Drug Development Significance

The 4-arylpiperidine motif is prevalent in drugs targeting the central nervous system (CNS). Derivatives are known to interact with a range of targets, including monoamine transporters and G-protein coupled receptors (GPCRs).

-

Dopamine and Serotonin Transporters: Many potent ligands for the dopamine transporter (DAT) and serotonin transporter (SERT) feature a 4-arylpiperidine core.[9] Compounds like paroxetine, a selective serotonin reuptake inhibitor (SSRI), highlight the therapeutic potential of this scaffold for treating depression and anxiety disorders.[5]

-

Opioid Receptors: The piperidine ring is an essential pharmacophore in many opioid analgesics, interacting with µ-opioid receptors.[10]

-

5-HT₂A Receptors: Derivatives have shown activity as inverse agonists at 5-HT₂A receptors, a mechanism relevant to antipsychotic agents.[11]

The introduction of a 2-fluoro substituent can profoundly influence a molecule's pharmacological profile by:

-

Altering Binding Interactions: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with the protein target.

-

Modulating Metabolism: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Tuning Physicochemical Properties: Fluorine substitution increases lipophilicity, which can affect blood-brain barrier penetration.

Therefore, this compound is not merely a chemical entity but a valuable building block and lead compound for the discovery of novel CNS-active agents. Its structural features make it an attractive starting point for developing selective ligands for various transporters and receptors.

Conclusion

This compound represents a structurally precise and synthetically accessible molecule with significant potential in drug discovery. Its architecture, centered on the privileged 4-arylpiperidine scaffold, is amenable to detailed characterization by standard analytical methodologies. Understanding its synthesis, conformational preferences, and solid-state properties provides researchers with the foundational knowledge required to exploit this scaffold in the design of next-generation therapeutics targeting complex neurological and psychiatric disorders.

References

- Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

-

Vanover KE, et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006 May;317(2):910-8. Available from: [Link]

- George C, et al. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed.

- Benchchem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride.

-

Zaware BH, et al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. 2017;9(7):91-93. Available from: [Link]

- Naseem H, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. 2021.

- Rubiralta M, Giralt E, Diez A. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Universidad de Chile.

-

Rubiralta M, Giralt E, Diez A. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Stanford Libraries. Available from: [Link]

-

Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937. Available from: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Tang S, et al. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. 2022. Available from: [Link]

-

GSRS. 4-(2-FLUOROBENZOYL)PIPERIDINE HYDROCHLORIDE. Available from: [Link]

-

ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]

- Google Patents. WO1998053824A1 - Novel process.

-

Pharmaffiliates. (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride. Available from: [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine. Available from: [Link]

-

Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. 2023 Feb 2;24(3):2937. Available from: [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

-

Google Patents. Patent No. - (10). Available from: [Link]

-

AHH Chemical Co., Ltd. CAS 6716-98-9 4-(4-Fluorophenyl)piperidine Hydrochloride. Available from: [Link]

-

PubChem. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 3. 4-(4-Fluorophenyl)piperidine hydrochloride | 6716-98-9 [sigmaaldrich.com]

- 4. WO1998053824A1 - Novel process - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(2-Fluorophenyl)piperidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Executive Summary

The introduction of a fluorine atom onto a phenylpiperidine scaffold profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide offers an in-depth exploration of the biological activities associated with the 4-(2-Fluorophenyl)piperidine hydrochloride moiety, a structural motif of significant interest in contemporary medicinal chemistry. By synthesizing data from structure-activity relationship (SAR) studies of analogous compounds, this document provides a predictive framework for the compound's pharmacological profile. We will delve into its likely interactions with key central nervous system (CNS) targets, including monoamine transporters and receptors, and outline detailed experimental protocols for the empirical validation of these activities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Fluorophenylpiperidine Scaffold

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][2] The strategic placement of a fluorophenyl group at the 4-position of the piperidine ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] While extensive research has been conducted on 4-(4-fluorophenyl)piperidine derivatives, notably in the context of the selective serotonin reuptake inhibitor (SSRI) paroxetine, the 2-fluoro isomer presents a unique electronic and conformational profile that warrants specific investigation.[4][5] This guide will focus on the predicted biological activities of this compound and the methodologies to elucidate them.

Predicted Biological Targets and Mechanisms of Action

Based on the extensive literature on structurally related compounds, this compound is predicted to exhibit significant activity at several key CNS targets. The primary mechanisms of action are likely to involve modulation of monoaminergic systems.

Monoamine Transporter Inhibition

A substantial body of evidence points to the potent inhibitory activity of phenylpiperidine derivatives at the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).[6][7] The fluorophenyl moiety is a critical pharmacophoric element in many high-affinity transporter ligands.

-

Dopamine Transporter (DAT): Many 4-phenylpiperidine analogs exhibit high affinity for DAT, suggesting their potential as treatments for conditions such as ADHD and substance abuse disorders.[7]

-

Serotonin Transporter (SERT): The structural similarity to paroxetine strongly suggests that this compound may act as a potent SERT inhibitor, a hallmark of many antidepressant and anxiolytic drugs.[4]

The relative selectivity for these transporters will be a key determinant of the compound's overall pharmacological profile.

Serotonin 5-HT Receptor Modulation

Beyond transporters, fluorophenylpiperidine-containing molecules have been shown to interact with various G-protein coupled receptors (GPCRs), particularly serotonin receptors.

-

5-HT2A Receptor Inverse Agonism: Some piperidine derivatives act as inverse agonists at the 5-HT2A receptor.[8] This mechanism is associated with the therapeutic effects of atypical antipsychotics. Inverse agonism at this receptor can reduce its constitutive activity, leading to a dampening of downstream signaling pathways implicated in psychosis.

Sigma (σ) Receptor Binding

The piperidine scaffold is also a common feature in ligands for sigma (σ) receptors, which are unique, non-opioid receptors involved in a variety of cellular functions and implicated in neurological and psychiatric disorders.[9] Halogen substitution on the phenyl ring has been shown to influence both affinity and selectivity for σ1 and σ2 receptor subtypes.[9]

Quantitative Biological Activity Data of Analogous Compounds

To provide a quantitative context for the predicted activities, the following table summarizes the binding affinities of representative fluorophenylpiperidine derivatives for key CNS targets.

| Compound/Analog | Target | Binding Affinity (Ki, nM) | Reference |

| Paroxetine ((3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) | Serotonin Transporter (SERT) | 0.05 | [5] |

| A potent dopamine transporter ligand analog (4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine) | Dopamine Transporter (DAT) | Low nanomolar range | [7] |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | 5-HT2A Receptor | pKi of 9.3 (membranes) | [8] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | 0.96 | [9] |

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a tiered approach of in vitro assays is recommended.

Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, NET, 5-HT2A, and σ1/σ2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing the target of interest (e.g., HEK293 cells) or from native tissue sources (e.g., rat striatum for DAT).

-

Assay Buffer: Utilize a buffer system appropriate for the specific target to ensure optimal binding conditions.

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining the efficacy of a compound at its target, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the functional potency (IC50) of this compound to inhibit dopamine and serotonin uptake.

Methodology:

-

Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK293-hDAT cells).

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) and incubate for a short period to allow for uptake.

-

Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

-

Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of the test compound.

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT2A receptor.

Methodology (Calcium Flux Assay):

-

Cell Line: Utilize a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the change in intracellular calcium levels using a fluorescence plate reader. An increase in fluorescence indicates agonism.

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin). A rightward shift in the agonist dose-response curve indicates antagonism.

-

Inverse Agonist Mode: In cells with constitutive (agonist-independent) activity, the addition of an inverse agonist will decrease the basal signaling. This can be measured as a decrease in the basal fluorescence signal.

-

Data Analysis: Plot the change in fluorescence against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Visualization of Key Concepts

Signaling Pathway for 5-HT2A Receptor Inverse Agonism

Caption: Tiered workflow for in vitro characterization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The predictive analysis presented in this guide, based on robust data from analogous compounds, strongly suggests that its primary biological activities will involve the modulation of monoamine transporters and serotonin receptors. The outlined experimental protocols provide a clear and actionable path for the empirical validation of these predicted activities. Future research should focus on a comprehensive in vitro profiling to determine the compound's affinity, potency, and selectivity across a wide range of CNS targets. Subsequent lead optimization efforts, guided by detailed structure-activity relationship studies, could lead to the discovery of novel therapeutics with improved efficacy and safety profiles for the treatment of various neurological and psychiatric disorders.

References

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Kozell, L. B., et al. (2018). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry, 26(15), 4478-4486. [Link]

-

PubChem. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. [Link]

-

Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828903. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Chaudhary, A., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. [Link]

-

Zaware, B. H., et al. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 8(7), 91-93. [Link]

-

Abbas, A., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. [Link]

-

Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Ialongo, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubChem. Paroxetine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Fluorophenyl)piperidine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)piperidine Hydrochloride

Abstract

This compound is a pivotal structural motif and a key building block in medicinal chemistry, forming the core of numerous centrally active pharmaceutical agents. Its synthesis is a subject of considerable interest for researchers in drug discovery and process development. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, emphasizing the underlying chemical principles, causality behind procedural choices, and detailed, field-proven protocols. We will dissect two robust and industrially relevant strategies: the catalytic hydrogenation of a pyridine precursor and a construction approach centered on a Grignard reaction with a piperidone core. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of its synthesis.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to 4-(2-Fluorophenyl)piperidine reveals two logical disconnections, forming the basis of our primary synthetic strategies. The C-N bonds of the piperidine ring and the C-C bond connecting the two aromatic rings are the key strategic points for disconnection.

-

C-N Ring Disconnection (Pathway I): The most direct approach involves forming the saturated piperidine ring from its aromatic precursor, 4-(2-fluorophenyl)pyridine. This strategy relies on the robust and well-established catalytic hydrogenation of the pyridine ring.

-

Aryl-Piperidine C-C Bond Disconnection (Pathway II): This strategy involves forming the bond between the 2-fluorophenyl group and the C4 position of a pre-existing piperidine ring. This is typically achieved via the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a 4-piperidone derivative.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Catalytic Hydrogenation of 4-(2-Fluorophenyl)pyridine

This pathway is often preferred for its efficiency and high yields. The core of this strategy is the selective reduction of the pyridine ring without affecting the fluorophenyl moiety. The process can be broken down into three main stages: synthesis of the pyridine precursor, catalytic hydrogenation, and final salt formation.

Synthesis of the 4-(2-Fluorophenyl)pyridine Precursor

The starting material, 4-(2-fluorophenyl)pyridine, is not commonly available and must be synthesized. The most reliable method is a Suzuki cross-coupling reaction, which offers high yields and excellent functional group tolerance.

-

Reaction: 4-Bromopyridine hydrochloride is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

-

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are chosen for their high catalytic activity in cross-coupling reactions.

-

Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is used to activate the boronic acid and facilitate the catalytic cycle.

-

Solvent: A biphasic solvent system like toluene/water or dioxane/water is employed to dissolve both the organic and inorganic reagents.

-

Catalytic Hydrogenation

This is the key transformation step. The selective hydrogenation of the pyridine ring is achieved using a heterogeneous catalyst under a hydrogen atmosphere.

-

Reaction: 4-(2-Fluorophenyl)pyridine is reduced to 4-(2-Fluorophenyl)piperidine.

-

Expertise & Experience: The choice of catalyst is critical to prevent the undesired reduction of the fluorophenyl ring. While platinum-based catalysts can be too aggressive, palladium on carbon (Pd/C) has demonstrated excellent selectivity for the hydrogenation of phenylpyridines to phenylpiperidines.[1][2] It effectively saturates the pyridine ring while leaving the aromatic phenyl ring intact.

-

Reaction Conditions: The reaction is typically run in a solvent like methanol or ethyl acetate under a hydrogen pressure of 50-200 psi. The presence of an acid, such as acetic acid or HCl, can sometimes accelerate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.

| Parameter | Condition | Rationale |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | High selectivity for pyridine ring reduction over the benzene ring.[2][3] |

| Solvent | Methanol, Ethanol, or Ethyl Acetate | Good solubility for the substrate and inert under hydrogenation conditions. |

| Hydrogen Pressure | 50-200 psi | Sufficient pressure to drive the reaction efficiently without requiring specialized high-pressure equipment. |

| Temperature | 25-60 °C | Mild temperatures are usually sufficient and prevent side reactions. |

| Reaction Time | 12-48 hours | Monitored by TLC or GC-MS until starting material is consumed. |

Hydrochloride Salt Formation

The product of the hydrogenation is a free base, which is often an oil and can be unstable. Conversion to a crystalline hydrochloride salt enhances stability, improves handling, and aids in purification.

-

Procedure: The crude 4-(2-fluorophenyl)piperidine base is dissolved in a suitable organic solvent, such as ethyl acetate, diethyl ether, or 2-propanol. A solution of hydrogen chloride (e.g., 1M HCl in ether or 4M HCl in dioxane) is then added dropwise, causing the hydrochloride salt to precipitate.[4] The solid is then collected by filtration and can be recrystallized to achieve high purity.[4]

Caption: Workflow for the Catalytic Hydrogenation Pathway (Pathway I).

Pathway II: Grignard Reaction on an N-Protected 4-Piperidone

This pathway builds the molecule by forming the aryl-piperidine bond. It offers a different strategic approach and can be advantageous if substituted piperidones are readily available.

Protection of 4-Piperidone

The starting material, 4-piperidone, has a reactive N-H proton that is acidic enough to quench a Grignard reagent. Therefore, the nitrogen must be protected before the Grignard addition. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[5]

-

Reaction: 4-Piperidone is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine or sodium bicarbonate to yield N-Boc-4-piperidone.[5][6]

Grignard Reaction

A Grignard reagent is prepared from 2-fluorobromobenzene and then added to the protected piperidone.

-

Step 3.2.1: Grignard Reagent Formation: Magnesium turnings react with 2-fluorobromobenzene in an anhydrous ether (typically THF) to form 2-fluorophenylmagnesium bromide. Strict exclusion of moisture is critical for success.[7]

-

Step 3.2.2: Grignard Addition: The freshly prepared Grignard reagent is added slowly to a cooled solution (-78 to 0 °C) of N-Boc-4-piperidone.[7] The low temperature is crucial to minimize side reactions such as enolization of the piperidone.[8] The reaction yields the tertiary alcohol, N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine.

Deoxygenation and Deprotection

The tertiary hydroxyl group must be removed. This is typically accomplished in a two-step sequence of dehydration followed by reduction.

-

Step 3.3.1: Dehydration: The tertiary alcohol is treated with a strong acid (e.g., sulfuric acid or trifluoroacetic acid) to eliminate water, forming the endocyclic double bond of the tetrahydropyridine intermediate, N-Boc-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine.

-

Step 3.3.2: Reduction: The double bond of the tetrahydropyridine is then reduced via catalytic hydrogenation (e.g., H₂ with Pd/C), similar to Pathway I, to yield N-Boc-4-(2-fluorophenyl)piperidine.[9]

-

Step 3.3.3: Deprotection and Salt Formation: The Boc group is removed with a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid.[10][11] Using HCl for deprotection conveniently forms the desired hydrochloride salt in a single step. The product precipitates and can be isolated by filtration.

Caption: Workflow for the Grignard Reaction Pathway (Pathway II).

Detailed Experimental Protocol: Pathway I

This section provides a representative, step-by-step protocol for the synthesis of this compound via the catalytic hydrogenation pathway.

Step 1: 4-(2-Fluorophenyl)pyridine

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromopyridine hydrochloride (1.0 eq), 2-fluorophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvents & Reagents: Add toluene (approx. 0.2 M concentration relative to the limiting reagent) and a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Reaction: Purge the flask with nitrogen or argon for 15 minutes. Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 4-(2-fluorophenyl)pyridine as a pure product.

Step 2: 4-(2-Fluorophenyl)piperidine (Free Base)

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-(2-fluorophenyl)pyridine (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~5-10% w/w of the substrate) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi.[4] Stir the reaction vigorously at room temperature for 24-48 hours, monitoring hydrogen uptake. The reaction progress should be confirmed by GC-MS to ensure complete conversion.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.[4]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-fluorophenyl)piperidine free base, which can be used directly in the next step.

Step 3: this compound

-

Dissolution: Dissolve the crude free base from the previous step in ethyl acetate or 2-propanol.

-

Precipitation: While stirring, slowly add a 1M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate will form immediately.[4]

-

Isolation & Purification: Stir the resulting slurry for 1-2 hours at room temperature or in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold ethyl acetate or ether, and dry under vacuum.

-

Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system such as 2-propanol/ether.[4]

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The catalytic hydrogenation of a 4-(2-fluorophenyl)pyridine precursor (Pathway I) stands out as a highly efficient and direct method, often favored for its scalability and atom economy. The Grignard-based approach (Pathway II) provides a robust alternative, demonstrating the power of C-C bond formation to construct complex scaffolds from simpler piperidone building blocks. The choice between these pathways will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes, when executed with careful attention to reaction conditions and purification techniques, reliably yield high-purity material suitable for advanced applications in drug discovery and development.

References

-

D. Schmalz, et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. ChemCatChem. 1

-

BenchChem (2025). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem Technical Support Center. 7

-

ResearchGate (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ResearchGate. 3

-

AKJournals (2017). Continuous-flow hydrogenation of 4-phenylpyridine to 4-phenylpiperidine with integrated product isolation using a CO2 switchable system. Journal of Flow Chemistry. 2

-

ResearchGate (2017). Process scheme for the selective continuous-flow hydrogenation of... ResearchGate. 12

-

Generic Synthesis Pathway Information (2023). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. Platform Analysis. 9

-

ChemicalBook. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis. ChemicalBook. 4

-

BenchChem (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem Technical Support Center. 5

-

BenchChem (2025). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. BenchChem Technical Support Center. 8

-

CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. 6

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. 10

-

BenchChem (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem Technical Support Center. 11

Sources

- 1. d-nb.info [d-nb.info]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of 4-(2-Fluorophenyl)piperidine Derivatives

Abstract

The 4-(2-Fluorophenyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, integral to the design of numerous agents targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the phenylpiperidine core profoundly influences the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of the discovery and development of this important class of compounds. It delves into the causal reasoning behind synthetic strategies, explores key pharmacological applications with a focus on monoamine transporters, elucidates structure-activity relationships (SAR), and provides detailed, field-tested experimental protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Value of the 4-(2-Fluorophenyl)piperidine Core

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, prized for its ability to serve as a versatile scaffold for introducing diverse substituents in a defined three-dimensional space.[4][5] When combined with a 4-phenyl substituent, it becomes a cornerstone for many CNS-active agents, including opioids and monoamine reuptake inhibitors.[6][7]

The introduction of a fluorine atom, particularly at the ortho position of the phenyl ring, is a deliberate and strategic choice in medicinal chemistry.[8][9] This modification is not merely an isomorphic replacement for hydrogen but a functional alteration intended to modulate key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the compound's half-life and bioavailability.[2]

-

pKa Modulation: The high electronegativity of fluorine can lower the pKa of the basic piperidine nitrogen through an inductive effect.[3] This alteration can be critical for optimizing a compound's ionization state at physiological pH, influencing its membrane permeability and interaction with the target protein.

-

Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding affinity and selectivity.[2]

Consequently, the 4-(2-Fluorophenyl)piperidine scaffold has been extensively explored, leading to the discovery of potent ligands for various CNS targets, most notably the dopamine transporter (DAT), the serotonin transporter (SERT), and serotonin receptors.[10][11][12]

Core Synthetic Strategies